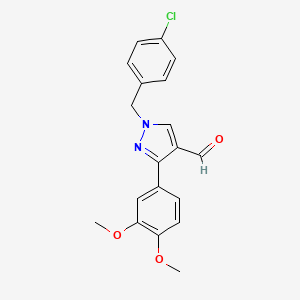
5-苄氧基-4-甲氧基-2-硝基苯甲醛
描述
5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
科学研究应用
分子印迹聚合物
该化合物已被用于创建分子印迹聚合物 (MIP)。MIP 被设计为对特定目标分子具有选择性识别位点,类似于酶表现出底物特异性。 在 MIP 中使用5-苄氧基-4-甲氧基-2-硝基苯甲醛可以增强对嘧啶核苷识别的选择性,这在生物化学测定和传感器中很有价值 .
神经药理学
在神经药理学研究中,该化学物质作为一种工具用于研究神经内分泌细胞中的烟碱受体。 它有助于理解这些受体的结合特性和功能,这些受体对于神经传递至关重要,并且可以成为治疗神经疾病的目标 .
计算生命科学
该化合物的结构特征使其适用于计算研究,特别是在分子相互作用的建模中。 例如,它可用于模拟类似物与生物靶标(如炭疽毒素受体 1)的结合,有助于开发治疗剂 .
氧化应激生物标志物
5-苄氧基-4-甲氧基-2-硝基苯甲醛:可以作为研究生物样品中氧化损伤的鸟苷的组成部分。 这对于评估环境因素(如暴露于焊接烟雾)对氧化应激和相关健康风险的影响很重要 .
代谢组学
在代谢组学研究中,该化合物可以参与研究与神经递质缺乏相关的代谢网络。 它可以帮助阐明复杂的生化途径及其在血清素缺乏等情况下的改变 .
神经内分泌学
该化合物在研究下丘脑神经元中具有应用。 它可用于研究 GABA 等神经递质的释放及其与其他神经元群体的相互作用,这对于理解激素调节和行为至关重要 .
生物技术
在生物技术应用中,5-苄氧基-4-甲氧基-2-硝基苯甲醛可用于提高微生物中核黄素等维生素的产量。 这涉及操纵特定的代谢途径以提高产量,这对于工业规模生产是有益的 .
癌症研究
该醛在癌症研究中很有用,特别是在研究生长因子受体的抑制方面。 它可以作为测定抑制剂对酪氨酸激酶活性的功效的测定的组成部分,这是一种有前景的癌症治疗方法 .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde typically involves multiple steps. One common method starts with the nitr
属性
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYPIZWLKNLVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404262 | |
| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58662-50-3 | |
| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
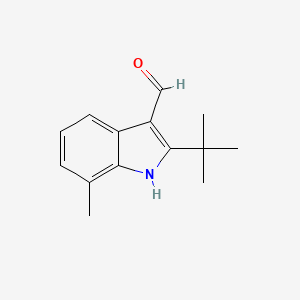
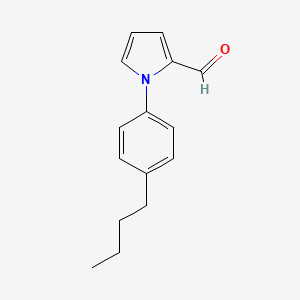
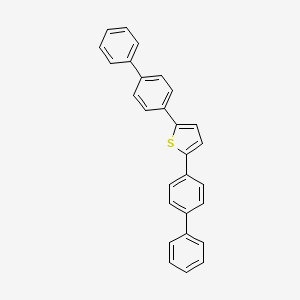


![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

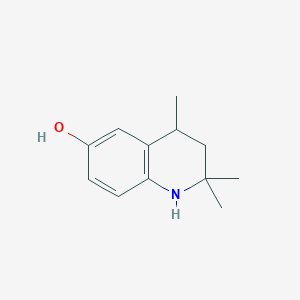
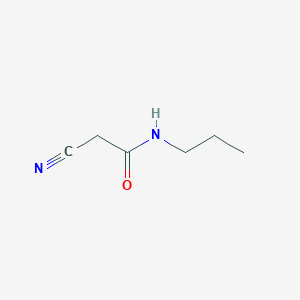

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)
![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)
